molecular formula C9H10F3NO B6317776 6-tert-Butoxy-2,3,5-trifluoropyridine, 98% CAS No. 1700407-31-3

6-tert-Butoxy-2,3,5-trifluoropyridine, 98%

Cat. No. B6317776
M. Wt: 205.18 g/mol
InChI Key: JYXKGMXXYYTGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-Butoxy-2,3,5-trifluoropyridine, or 6-TBTP, is a novel compound that has been gaining attention in the scientific community for its potential applications in research and development. It is a fluorinated pyridine derivative that has been used in a variety of chemical synthesis, and its unique structure makes it an attractive tool for scientists looking to explore new avenues of research. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-tert-Butoxy-2,3,5-trifluoropyridine involves the reaction of 2,3,5-trifluoropyridine with tert-butanol in the presence of a strong acid catalyst.

Starting Materials
2,3,5-trifluoropyridine, tert-butanol, strong acid catalyst

Reaction
Add 2,3,5-trifluoropyridine to a reaction vessel, Add tert-butanol to the reaction vessel, Add a strong acid catalyst to the reaction mixture, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract the product with a suitable solvent, Purify the product by recrystallization or chromatography

Mechanism Of Action

The mechanism of action of 6-TBTP is not well understood. However, it is thought to act as a catalyst in a variety of chemical reactions, and its unique structure allows it to bind to certain molecules and catalyze their reaction. It is also believed to act as an electron-withdrawing group, which can enable the formation of new bonds between molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-TBTP are not well understood. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that 6-TBTP may have potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 6-TBTP in laboratory experiments include its low cost, its stability in a variety of conditions, and its ability to catalyze a variety of chemical reactions. However, its use is limited by its relatively low solubility in water and its potential toxicity in high concentrations.

Future Directions

The potential applications of 6-TBTP are numerous, and there are many possible future directions for research. These include the development of new methods for the synthesis of 6-TBTP, the exploration of its use as a catalyst in organic synthesis, the study of its mechanism of action, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

6-TBTP is a versatile compound that has been used in a variety of scientific research applications. It has been used as a building block in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorinated polymers, and as a reagent in the preparation of organometallic compounds.

properties

IUPAC Name

2,3,5-trifluoro-6-[(2-methylpropan-2-yl)oxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-9(2,3)14-8-6(11)4-5(10)7(12)13-8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKGMXXYYTGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butoxy-2,3,5-trifluoropyridine

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